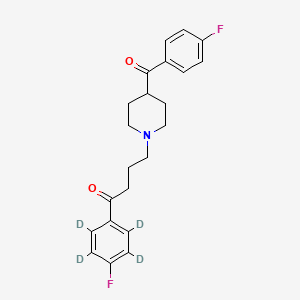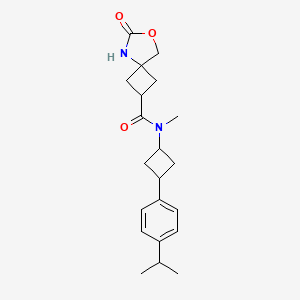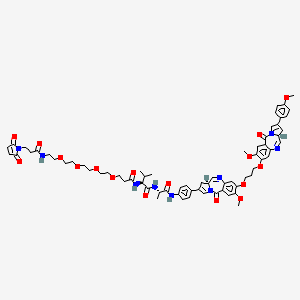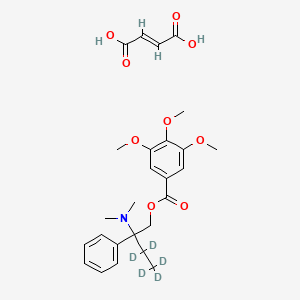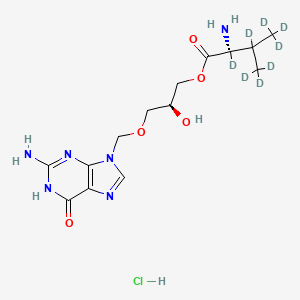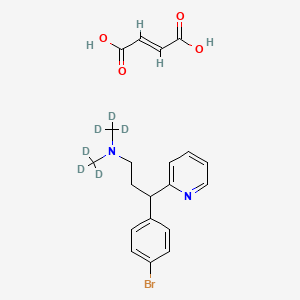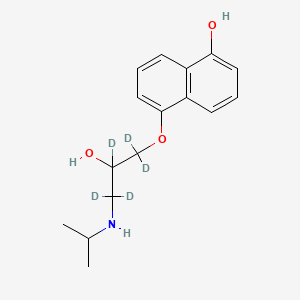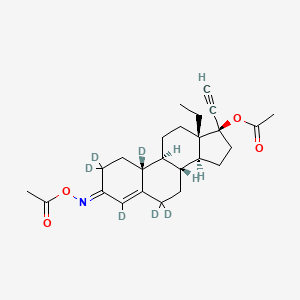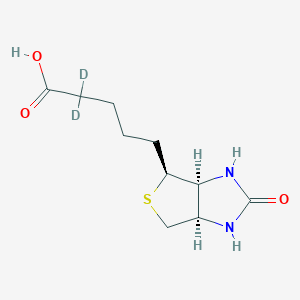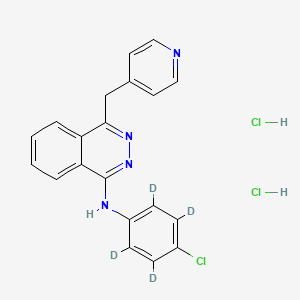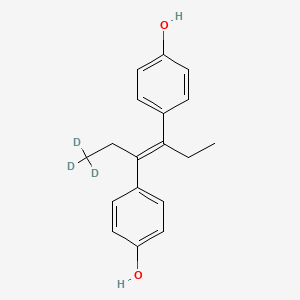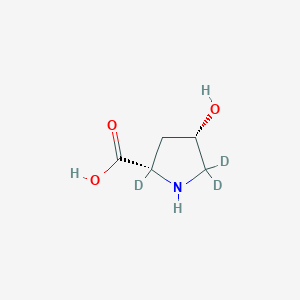
cis-4-Hydroxy-L-proline-d3 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CIS-4-HYDROXY-L-PROLINE-2,5,5-D3: is a deuterated form of cis-4-hydroxy-L-proline, a proline analogue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 can be synthesized through chemical and enzymatic methods. One common synthetic route involves the hydroxylation of L-pipecolic acid using L-proline cis-4-hydroxylases. The reaction typically requires the presence of α-ketoglutarate and ascorbic acid to maintain the stability of Fe (II) ions, which are crucial for the hydroxylation process .
Industrial Production Methods: Industrial production of CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 often involves large-scale enzymatic hydroxylation processes. These processes are optimized to ensure high yields and purity of the final product. The use of whole-cell catalysis and continuous supplementation of Fe (II) ions are common strategies to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyproline derivatives, while reduction can produce proline analogues with altered functional groups .
Wissenschaftliche Forschungsanwendungen
CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its role in inhibiting collagen synthesis, making it valuable in research related to fibrosis and other collagen-related disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 involves its ability to inhibit collagen synthesis. The compound prevents the deposition of triple-helical collagen on the cell layer, thereby inhibiting fibroblast growth. This action is mediated through the inhibition of prolyl hydroxylase, an enzyme crucial for collagen biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Trans-4-Hydroxy-L-Proline: Another hydroxyproline isomer with similar structural properties but different biological activities.
Trans-3-Hydroxy-L-Proline: A minor analogue of hydroxyproline with distinct physiological roles.
CIS-4-HYDROXY-L-PROLINE: The non-deuterated form of the compound with similar inhibitory effects on collagen synthesis
Uniqueness: CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 is unique due to its deuterated nature, which can provide enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C5H9NO3 |
|---|---|
Molekulargewicht |
134.15 g/mol |
IUPAC-Name |
(2S,4S)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1/i2D2,4D |
InChI-Schlüssel |
PMMYEEVYMWASQN-SHLVEUKBSA-N |
Isomerische SMILES |
[2H][C@]1(C[C@@H](C(N1)([2H])[2H])O)C(=O)O |
Kanonische SMILES |
C1C(CNC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


